molecular formula C12H14F2O3 B12647126 Ethyl 4-(3,4-difluoro-phenoxy)butanoate

Ethyl 4-(3,4-difluoro-phenoxy)butanoate

Cat. No.: B12647126
M. Wt: 244.23 g/mol
InChI Key: QIXVEOSSLHVANI-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-difluoro-phenoxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butanoate group attached to a phenoxy ring substituted with two fluorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(3,4-difluoro-phenoxy)butanoate typically involves the esterification of 4-(3,4-difluoro-phenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The phenoxy ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed:

    Oxidation: Formation of 4-(3,4-difluoro-phenoxy)butanoic acid.

    Reduction: Formation of 4-(3,4-difluoro-phenoxy)butanol.

    Substitution: Formation of 4-(3,4-difluoro-phenoxy)butanoate derivatives with various substituents on the phenoxy ring.

Scientific Research Applications

Ethyl 4-(3,4-difluoro-phenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the area of potassium channel activators and GABA-T antagonists.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(3,4-difluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms on the phenoxy ring can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-(3,4-difluoro-phenoxy)butanoate can be compared with other similar compounds, such as:

    Ethyl 4-(2,4-difluoro-phenoxy)butanoate: Similar structure but with fluorine atoms at different positions, which can affect its reactivity and biological activity.

    Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate: Contains additional bromine substituents, which can further modify its chemical properties and applications.

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

ethyl 4-(3,4-difluorophenoxy)butanoate

InChI

InChI=1S/C12H14F2O3/c1-2-16-12(15)4-3-7-17-9-5-6-10(13)11(14)8-9/h5-6,8H,2-4,7H2,1H3

InChI Key

QIXVEOSSLHVANI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC(=C(C=C1)F)F

Origin of Product

United States

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